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Compound of Interest

Compound Name: 4,5-Dimethyl-2-phenyl-1,3-oxazole

CAS No.: 26028-53-5

Cat. No.: B1621281 Get Quote

Structural Context & Pharmacophore Significance
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for

amides and esters in peptide mimetics (e.g., in antibiotics like virginiamycin).

The specific regioisomer 4,5-dimethyl-2-phenyl-1,3-oxazole presents a unique

characterization challenge: distinguishing it from its synthetic isomers, particularly 2,5-dimethyl-

4-phenyloxazole and 2,4-dimethyl-5-phenyloxazole. Misassignment of these regioisomers is a

common pitfall in cyclodehydration reactions (e.g., Robinson-Gabriel synthesis).

This guide focuses on the 13C NMR signatures that definitively validate the 2,4,5-substitution

pattern.

Structural Logic & Numbering[1]
C2 (Azomethine): Positioned between Oxygen and Nitrogen; most deshielded.

C5 (O-substituted): Adjacent to Oxygen; significantly deshielded relative to C4.

C4 (N-substituted): Adjacent to Nitrogen; intermediate shielding.

Experimental Protocol (Self-Validating System)
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To ensure reproducible data that allows for subtle peak differentiation, the following acquisition

parameters are recommended.

Sample Preparation[1][2][3][4]
Solvent:

(99.8% D) is the standard for direct comparison.

Note: Use DMSO-

only if solubility is an issue; however, DMSO peaks (~39.5 ppm) may obscure the methyl
signals of this specific molecule.

Concentration: 15–20 mg in 0.6 mL solvent. High concentration is vital for detecting

quaternary carbons (C2, C4, C5, Ph-ipso) which have long relaxation times.

Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1):2.0 - 3.0 seconds.

Reasoning: The quaternary carbons (C2, C4, C5) lack NOE enhancement from attached

protons and have slow

relaxation. A short D1 will suppress these critical diagnostic peaks.

Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

Spectral Width: -10 to 200 ppm.

Workflow Diagram
The following Graphviz diagram outlines the logic flow for structural validation:
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Figure 1: Analytical workflow for definitive oxazole characterization.

13C NMR Data & Assignment
The following values are synthesized from high-fidelity spectral databases and analogous

2,4,5-trisubstituted oxazole literature (see References).

Table 1: Chemical Shift Assignments ( )
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Carbon
Position

Type

Chemical Shift
(

, ppm)

Multiplicity
(DEPT)

Structural
Logic

C-2
Quaternary

(Ring)
158.5 – 160.0 C (quat)

Most deshielded

due to combined

electronegativity

of N and O.

Diagnostic of 2-

substitution.

C-5
Quaternary

(Ring)
142.0 – 146.0 C (quat)

Direct

attachment to

Oxygen.

Significantly

downfield of C-4.

C-4
Quaternary

(Ring)
128.0 – 133.0 C (quat)

Direct

attachment to

Nitrogen.

Shielded relative

to C-5.

Ph-ipso Quaternary (Ar) 127.0 – 128.5 C (quat)

Attachment point

of the phenyl ring

to C-2.

Ph-ortho/meta Aromatic CH 126.0 – 129.0 CH

Typical aromatic

multiplets.

Overlap is

common.

Ph-para Aromatic CH 129.0 – 130.5 CH
Often distinct

from ortho/meta.

C4-Me Methyl 10.0 – 12.0 CH3

Methyl on the

"nitrogen side" of

the ring.
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C5-Me Methyl 10.0 – 12.0 CH3

Methyl on the

"oxygen side".

Often slightly

deshielded vs

C4-Me.

Comparative Analysis: Target vs. Isomers
The primary challenge in oxazole synthesis is regiospecificity. Below is a comparison of the

target molecule against its most common isomer, 2,5-dimethyl-4-phenyloxazole, which often

co-elutes in non-optimized syntheses.

Table 2: Diagnostic Differentiation
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Feature
Target: 4,5-Dimethyl-

2-phenyl

Alternative: 2,5-

Dimethyl-4-phenyl

differentiation

Mechanism

C-2 Shift
~159 ppm (Attached

to Phenyl)

~160-162 ppm

(Attached to Methyl)

Substituent Effect:

Phenyl conjugation at

C2 typically shields

slightly vs. alkyl, but

the ipso carbon

change is the real

marker (Ph-ipso vs

Me).

C-4 Shift
~130 ppm (Attached

to Methyl)

~135-140 ppm

(Attached to Phenyl)

Critical Marker:

Phenyl attachment at

C4 causes a

significant downfield

shift due to ring

current and

conjugation.

C-5 Shift
~144 ppm (Attached

to Methyl)

~148-150 ppm

(Attached to Methyl)

The C5 shift is

sensitive to the

substituent at C4.

Methyls
Two peaks at 10-12

ppm

One peak at ~12 ppm

(C5-Me), One at ~14

ppm (C2-Me)

C2-Methyls are

typically slightly

downfield of ring

methyls.

Advanced Validation: HMBC Logic
To conclusively prove the structure without relying solely on chemical shifts, use HMBC

(Heteronuclear Multiple Bond Correlation):

Target (4,5-dimethyl-2-phenyl): The Phenyl protons (ortho) will show a strong 3-bond

correlation to the C-2 carbon (~159 ppm).

Isomer (2,5-dimethyl-4-phenyl): The Methyl protons will show a correlation to the C-2 carbon.

The Phenyl protons will correlate to C-4.
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[https://www.benchchem.com/product/b1621281#13c-nmr-characterization-of-4-5-dimethyl-
2-phenyl-1-3-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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